[1,3]Oxazolo[4,5-c]pyridine-2-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[1,3]Oxazolo[4,5-c]pyridine-2-carbonitrile: is a heterocyclic compound with a molecular formula of C7H3N3O. It is characterized by the fusion of an oxazole ring with a pyridine ring, and the presence of a nitrile group at the second position. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1,3]oxazolo[4,5-c]pyridine-2-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-fluoropyridin-2-ylcarboximidoyl chloride with aniline, followed by intramolecular cyclization to yield the desired product . Another approach includes the use of 3-nitropyridines bearing neighboring hydroxyimino groups, which undergo cyclization under the action of sodium hydride in dimethylformamide .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general principles of heterocyclic synthesis and scale-up processes can be applied. These methods often involve optimizing reaction conditions, such as temperature, solvent, and catalysts, to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
[1,3]Oxazolo[4,5-c]pyridine-2-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxazolo[4,5-c]pyridine derivatives.
Reduction: Reduction reactions can convert the nitrile group to other functional groups, such as amines.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazolo[4,5-c]pyridine oxides, while reduction can produce amines or other reduced derivatives.
Scientific Research Applications
[1,3]Oxazolo[4,5-c]pyridine-2-carbonitrile has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of [1,3]oxazolo[4,5-c]pyridine-2-carbonitrile involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Isoxazolo[4,5-b]pyridine: Another heterocyclic compound with similar structural features and biological activities.
Imidazo[1,2-a]pyridine: Known for its analgesic and anti-inflammatory properties.
Uniqueness
[1,3]Oxazolo[4,5-c]pyridine-2-carbonitrile is unique due to its specific ring fusion and the presence of a nitrile group, which imparts distinct chemical reactivity and biological activity
Properties
Molecular Formula |
C7H3N3O |
---|---|
Molecular Weight |
145.12 g/mol |
IUPAC Name |
[1,3]oxazolo[4,5-c]pyridine-2-carbonitrile |
InChI |
InChI=1S/C7H3N3O/c8-3-7-10-5-4-9-2-1-6(5)11-7/h1-2,4H |
InChI Key |
FHGUWJXUCHOJBD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC2=C1OC(=N2)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.